molecular formula C17H20N4O5 B079664 Z-His-Ala-OH CAS No. 13056-38-7

Z-His-Ala-OH

Cat. No.: B079664
CAS No.: 13056-38-7
M. Wt: 360.4 g/mol
InChI Key: UIHDXSNRWRHJRT-FZMZJTMJSA-N
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Description

Z-His-Ala-OH, also known as N-(benzyloxycarbonyl)-alanyl-histidine, is a dipeptide composed of the amino acids histidine and alanine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, pharmaceuticals, and industrial processes. The presence of the benzyloxycarbonyl (Z) protecting group enhances its stability and facilitates its use in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-His-Ala-OH typically involves the coupling of N-(benzyloxycarbonyl)-L-histidine with L-alanine. One common method employs solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a resin-bound peptide chain. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar principles as in laboratory synthesis but with optimizations for yield and efficiency. Enzymatic methods, such as using immobilized papain on magnetic nanocrystalline cellulose, have also been explored to enhance the synthesis process. These methods can achieve high yields and allow for easy recovery of the catalyst .

Chemical Reactions Analysis

Types of Reactions

Z-His-Ala-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: L-histidine and L-alanine.

    Deprotection: The free dipeptide without the benzyloxycarbonyl group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-His-Ala-OH is unique due to the presence of both histidine and alanine, which confer distinct chemical properties. The histidine residue provides metal ion chelation capabilities, while the alanine residue contributes to the overall stability and reactivity of the compound. This combination makes this compound particularly valuable in applications requiring both stability and specific reactivity .

Properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-11(16(23)24)20-15(22)14(7-13-8-18-10-19-13)21-17(25)26-9-12-5-3-2-4-6-12/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,22)(H,21,25)(H,23,24)/t11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHDXSNRWRHJRT-FZMZJTMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208996
Record name L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13056-38-7
Record name L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13056-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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